1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-
Overview
Description
Isoindole can be considered as the “hydrogenated sister” of isoindole which is widespread in nature as a heterocyclic core of alkaloids and antibiotics .
Synthesis Analysis
Isoindoles can be synthesized through various methods. For instance, a Rh-catalyzed intramolecular condensation of the benzyl azides with α-aryldiazoesters provides isoindoles in very good yields . The reaction proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of an intermediate imino esters .Molecular Structure Analysis
The molecular structure of isoindoles can be viewed using computational methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of isoindoles are diverse and depend on the specific substituents present on the isoindole ring. For instance, α-Azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position are promising precursors for synthesis of isoindole and isoquinoline derivatives via 1,3-dipolar cycloaddition of azides onto alkenes and 6π-electrocyclization of N-H imine intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of isoindoles depend on their specific structure. For instance, the molecular formula of 2-Methyl-1H-isoindole-1,3(2H)-dithione is C9H7NS2, with an average mass of 193.289 Da .Scientific Research Applications
Protein Kinase CK2 Inhibition
Protein kinase CK2 (Casein Kinase 2) is an essential Ser/Thr kinase with high constitutive activity. Dysregulation of CK2 has been implicated in various pathological processes, making CK2 inhibitors potential therapeutic agents. The 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones represent a novel class of potent CK2 inhibitors. These compounds were identified through high-throughput docking in the ATP-binding site of human CK2. Notably, 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid exhibit remarkable inhibitory activity with IC50 values of 0.15 μM and 0.3 μM, respectively. These inhibitors are ATP-competitive and minimally affect other protein kinases such as DYRK1a, MSK1, GSK3, and CDK5 .
Fluorescent Probes
A novel synthetic strategy allows the assembly of single (Z)- or (E)-1H-isoindole derivatives by selectively activating carbon–nitrogen triple bonds. These derivatives serve as structurally unique fluorophores, finding applications in fluorescence-based assays, imaging, and cellular studies .
Organic Synthesis
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: (a derivative of 1H-isoindole) plays a role in organic synthesis. Its unique structure and reactivity make it valuable for constructing complex molecules and designing new chemical reactions .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives are known to interact with various biological targets leading to a wide range of effects
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities exhibited by thiazole derivatives , the results of action could potentially include antimicrobial, antiretroviral, antifungal, and antineoplastic effects among others.
Safety and Hazards
properties
IUPAC Name |
2-[(3-methoxy-1,2-thiazol-5-yl)methyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-18-11-6-8(19-14-11)7-15-12(16)9-4-2-3-5-10(9)13(15)17/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUJKINUNFIUOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90757591 | |
Record name | 2-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90757591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91989-72-9 | |
Record name | 2-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90757591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.